ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Description
The compound “ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The compound also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring bonded to a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic pyridine and phenyl rings, the polar nitro and ester groups, and the nonpolar methyl groups. These features would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, the ester could be hydrolyzed to a carboxylic acid, and the pyridine ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro and ester groups would likely make the compound relatively polar and potentially soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-3-29-22(26)17-12(2)23-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(11-9-13)24(27)28/h4-11,18,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCGJDGZXXPGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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